![molecular formula C22H14BrClF3N3O3 B2811550 4-[(4-bromobenzyl)oxy]-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 338412-90-1](/img/structure/B2811550.png)
4-[(4-bromobenzyl)oxy]-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(4-bromobenzyl)oxy]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains several functional groups including a bromobenzyl group, a chloropyridinyl group, and an isoindole dione group .
Molecular Structure Analysis
The molecular formula of the compound is C22H14BrClF3N3O3 . It contains a bromobenzyl group attached to an isoindole ring via an ether linkage. The isoindole ring is also substituted with a chloropyridinyl group via an amine linkage .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For instance, the bromine atom in the bromobenzyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, its solubility would be influenced by the polar and nonpolar groups present .Applications De Recherche Scientifique
Synthesis and Characterization
Research on isoindole-1,3-dione derivatives and related compounds involves the synthesis and characterization of novel compounds with potential chemotherapeutic applications. For instance, Jain, Nagda, and Talesara (2006) synthesized novel azaimidoxy compounds, including derivatives of isoindole-1,3-dione, evaluating them as potential chemotherapeutic agents due to their antimicrobial activities. These studies highlight the compound's relevance in developing new chemotherapeutic agents, underscoring the importance of isoindole-1,3-dione frameworks in medicinal chemistry research (Jain, Nagda, & Talesara, 2006).
Molecular Structure Analysis
Investigations into the molecular structure of isoindole-1,3-dione derivatives, such as those conducted by Anouar et al. (2019), provide critical insights into the crystal structure and IR spectrum studies. These studies are foundational in understanding the compound's chemical behavior and potential interactions, which is essential for further applications in materials science and pharmaceutical research (Anouar et al., 2019).
Chemical Reactions and Mechanisms
The exploration of chemical reactions involving isoindole-1,3-dione derivatives, as demonstrated by studies on the reaction products of similar derivatives, is crucial for extending the compound's applications in synthetic chemistry. For example, Nan'ya et al. (1986) investigated the reaction products of 2H‐isoindole‐4,7‐dione derivatives, leading to the synthesis of novel compounds with potential applications in creating new materials or as intermediates in pharmaceuticals (Nan'ya, Tange, Maekawa, & Ueno, 1986).
Application in Material Science
The potential application of isoindole-1,3-dione derivatives in material science, particularly in the synthesis of mesogenic Schiff bases with liquid crystalline properties, is highlighted by Dubey et al. (2018). Their research on the synthesis, structural, and mesophase characterization of isoindoline-1,3-dione-based mesogenic Schiff bases underscores the versatility of isoindole-1,3-dione derivatives in designing new materials with specific optical and electronic properties (Dubey et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[(4-bromophenyl)methoxy]-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClF3N3O3/c1-29(19-16(24)9-13(10-28-19)22(25,26)27)30-20(31)15-3-2-4-17(18(15)21(30)32)33-11-12-5-7-14(23)8-6-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDINZJSXHOJADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3=C(C2=O)C(=CC=C3)OCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

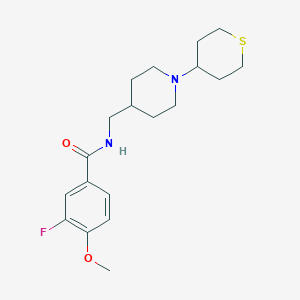
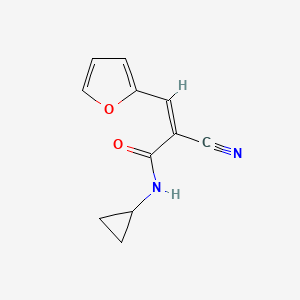
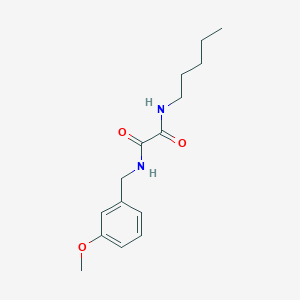
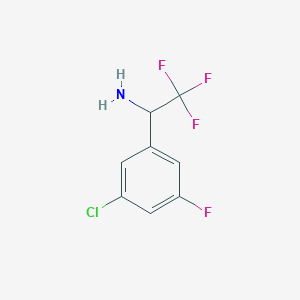
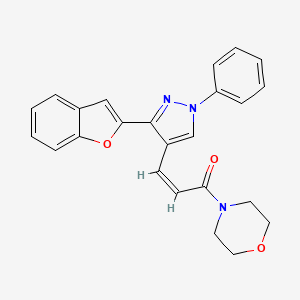
![N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2811477.png)
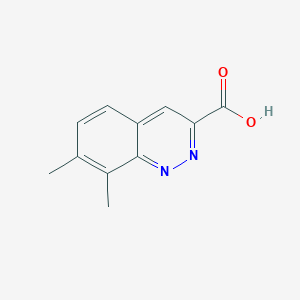
![5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2811479.png)
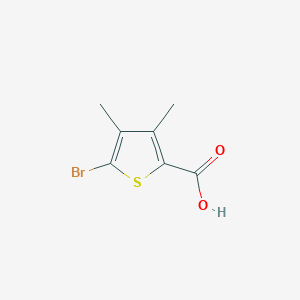



![[2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid](/img/structure/B2811489.png)
![1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine](/img/structure/B2811490.png)